4-[bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]phenyl 4-bromobenzoate
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Overview
Description
4-[bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]phenyl 4-bromobenzoate is a complex organic compound featuring a pyrazole core. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]phenyl 4-bromobenzoate typically involves multi-step organic reactions. One common approach is the condensation of 4-bromobenzoic acid with a pyrazole derivative. The reaction conditions often include the use of solvents such as dichloromethane or acetone, and catalysts like triethylamine to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]phenyl 4-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the bromine atom, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
4-[bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]phenyl 4-bromobenzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Mechanism of Action
The mechanism of action of 4-[bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]phenyl 4-bromobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
Dipyrone: Another pyrazole derivative with analgesic and antipyretic properties.
Metamizole: Known for its pain-relieving and anti-inflammatory effects.
Uniqueness
4-[bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]phenyl 4-bromobenzoate is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. The presence of both pyrazole and bromobenzoate moieties allows for versatile applications in various fields .
Properties
Molecular Formula |
C36H31BrN4O4 |
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Molecular Weight |
663.6 g/mol |
IUPAC Name |
[4-[bis(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C36H31BrN4O4/c1-23-31(34(42)40(38(23)3)28-11-7-5-8-12-28)33(32-24(2)39(4)41(35(32)43)29-13-9-6-10-14-29)25-17-21-30(22-18-25)45-36(44)26-15-19-27(37)20-16-26/h5-22,33H,1-4H3 |
InChI Key |
ORFGTSUUAUCXGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)Br)C5=C(N(N(C5=O)C6=CC=CC=C6)C)C |
Origin of Product |
United States |
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